2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide
Description
Historical Development of Tetrazole Scaffolds in Drug Discovery
The medicinal application of tetrazoles originated with their identification as bioisosteric replacements for carboxylic acid groups, offering improved metabolic stability while maintaining similar pKa profiles. Early work in the 1980s demonstrated that 1,5-disubstituted tetrazoles could mimic carboxylate groups in angiotensin II receptor antagonists, leading to the development of losartan – the first tetrazole-containing FDA-approved drug. The Ugi tetrazole reaction, first reported in 1961, became a cornerstone for generating diverse tetrazole scaffolds through multicomponent reactions.
Modern scaffold diversification strategies employ post-Ugi modifications to create complex polycyclic systems. The European Lead Factory initiative notably utilized Ugi-tetrazole chemistry to generate >50,000 novel compounds between 2013-2017, with 34% showing improved binding affinities compared to traditional scaffolds. Contemporary synthetic advances now enable precise control over tetrazole substitution patterns, as evidenced by cobalt-catalyzed hydroamination techniques for 2,5-disubstituted variants.
Evolution of 2,5-Disubstituted Tetrazoles as Pharmaceutical Agents
The transition from 1,5- to 2,5-disubstituted tetrazoles represents a paradigm shift in heterocyclic drug design. While early synthetic limitations restricted access to 2,5-isomers, developments in transition metal catalysis have enabled their systematic exploration. Cobalt-catalyzed hydroamination, demonstrated by Nakamura et al. (2020), provides regiospecific access to 2,5-disubstituted tetrazoles under mild conditions compatible with acid-labile protecting groups.
This substitution pattern confers distinct advantages:
- Enhanced π-stacking capabilities through optimized aryl group positioning
- Reduced dipole moments compared to 1,5-isomers (Δμ = 1.2-1.7 D)
- Improved membrane permeability (Papp > 15 × 10^-6 cm/s in Caco-2 models)
The target compound's 2,5-disubstitution pattern aligns with these optimized properties, potentially offering superior pharmacokinetic profiles compared to earlier tetrazole-based drugs.
Significance of Carboxamide Functionality in Tetrazole-Based Compounds
Carboxamide incorporation in tetrazole systems addresses multiple drug design challenges:
| Property | Carboxylic Acid | Tetrazole | Tetrazole Carboxamide |
|---|---|---|---|
| Metabolic Stability | Low | Moderate | High |
| LogP | -0.8 ± 0.3 | 1.2 ± 0.4 | 0 |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(E)-but-2-enoyl]amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-2-3-10(19)14-8-4-6-9(7-5-8)18-16-12(11(13)20)15-17-18/h2-7H,1H3,(H2,13,20)(H,14,19)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGZWMXZMSHDGU-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:
Formation of the but-2-enamido group: This step involves the reaction of but-2-enamine with an appropriate amine to form the but-2-enamido group.
Attachment to the phenyl ring: The but-2-enamido group is then attached to a phenyl ring through a substitution reaction.
Formation of the tetrazole ring: The phenyl ring with the but-2-enamido group is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Formation of the carboxamide group: Finally, the tetrazole ring is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used reagents include sodium azide, amines, and suitable catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The target compound is distinguished by its (2E)-but-2-enamido substituent on the phenyl ring. Key analogs include:
2-[4-(5-Chlorothiophene-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
- Structural Difference : Replaces the but-2-enamido group with a 5-chlorothiophene-2-amido moiety.
- The thiophene ring’s sulfur atom may alter solubility and metabolic stability compared to the unsaturated aliphatic chain in the target compound .
4-(Diethylamino)but-2-enamido Derivatives
- Structural Difference: Modifies the but-2-enamido group with a diethylamino substituent.
- Impact :
Tetrazole Ring Modifications
5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole
- Structural Difference : Lacks the carboxamide group and phenyl-but-2-enamido substituent.
- Impact :
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate phenyl and tetrazole precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have explored the anticancer potential of tetrazole derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results. A study reported that a related tetrazole derivative exhibited significant cytotoxicity against human breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer cell lines with IC50 values below 10 μg/mL .
Table 1: Cytotoxic Activity of Related Tetrazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 2-{4-[...]} | T47D | <10 |
| 2-{4-[...]} | Caco-2 | <10 |
| 2-{4-[...]} | HT-29 | <10 |
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
The mechanism by which tetrazole derivatives exert their biological effects is multifaceted. They may act as enzyme inhibitors or interfere with cellular signaling pathways. For example, some tetrazoles have been shown to inhibit urease activity, which is crucial for certain bacterial survival in acidic environments . Additionally, molecular docking studies indicate that these compounds can bind effectively to target proteins involved in cancer progression and microbial resistance.
Case Studies
A notable case study involved the evaluation of a series of tetrazole derivatives for their antihypertensive and antioxidant activities. The compounds were tested using the DPPH assay for free radical scavenging ability and were found to exhibit significant antioxidant properties compared to traditional antihypertensive agents .
Table 2: Biological Activities of Tetrazole Derivatives
| Compound | Activity Type | Result |
|---|---|---|
| 2-{4-[...]} | Antioxidant | Significant scavenging |
| 2-{4-[...]} | Antihypertensive | Lowered blood pressure |
| 2-{4-[...]} | Urease Inhibition | Effective inhibition observed |
Q & A
Basic: What are the optimal synthetic routes for 2-{4-[(2E)-but-2-enamido]phenyl}-2H-tetrazole-5-carboxamide, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves coupling a but-2-enamido-substituted phenyl precursor with a tetrazole-carboxamide scaffold. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or DCC with DMAP catalysis to link the but-2-enamido group to the phenyl ring .
- Tetrazole Ring Construction : Employ [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Yield Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor progress via TLC or HPLC .
Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and the (2E)-but-2-enamido group (δ 6.5–7.2 ppm for vinyl protons) .
- IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm) and tetrazole ring vibrations (1450–1550 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what software tools are recommended?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. Optimize force fields (e.g., AMBER) for accurate ligand-protein interaction energy calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the tetrazole-carboxamide moiety in binding pockets .
- Validation : Cross-reference computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experimental data to resolve discrepancies .
Advanced: How should researchers address contradictory data in bioactivity assays (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance of IC variations. Use Z-factor metrics to validate assay robustness .
- Mechanistic Studies : Perform kinetic assays (e.g., time-dependent inhibition) or competitive binding experiments to clarify mode of action .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). Monitor via HPLC for hydrolysis of the tetrazole ring (retention time shifts) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store lyophilized samples at -20°C to prevent amide bond cleavage .
Advanced: What strategies can be employed to modify the compound’s solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance aqueous solubility .
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) using solvent evaporation or slurry methods. Characterize via PXRD to confirm crystal phase stability .
- SAR Studies : Systematically replace the phenyl ring substituents with polar groups (e.g., -OH, -SOH) and evaluate potency via in vitro assays .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Accept purity ≥95% for biological testing .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation ≤0.4%) .
Advanced: What in silico tools are effective for predicting metabolic pathways and potential toxicity?
Methodological Answer:
- Metabolism Prediction : Use SwissADME or ADMET Predictor to identify likely Phase I/II modification sites (e.g., oxidation of the tetrazole ring) .
- Toxicity Screening : Apply Derek Nexus or ProTox-II to flag risks like hepatotoxicity or mutagenicity. Validate predictions with Ames test or micronucleus assays .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reagent Compatibility : Replace hazardous reagents (e.g., sodium azide) with flow-chemistry alternatives for safer large-scale reactions .
- Purification : Optimize column chromatography for kilogram-scale batches or switch to recrystallization in ethanol/water mixtures .
Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode in enzyme inhibition studies?
Methodological Answer:
- Crystallization : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) using vapor diffusion. Optimize conditions with Hampton Research screens .
- Data Collection : Resolve structures to ≤2.0 Å resolution. Use PHENIX for refinement and PyMOL for visualizing hydrogen bonds with the tetrazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
